3-(4-Bromophenyl)morpholine hydrochloride

Lipophilicity Drug design CNS penetration

This 3-aryl morpholine hydrochloride offers two orthogonal reactive sites: a protonatable secondary amine (pKa ~8.0) and a para-bromine handle for Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-coupling. Unlike N-aryl morpholines (pKa ~4.3), the free amine enables CNS-penetrant lead optimization (LogP 2.53). Patent-validated intermediate for HPK1/Polθ inhibitors (WO2020030925A1, WO2022226668A1). Hydrochloride salt ensures immediate solubility in biological assay media. Ideal for PROTAC synthesis, bifunctional probes, and metallodrug SAR studies.

Molecular Formula C10H13BrClNO
Molecular Weight 278.57
CAS No. 1955506-61-2
Cat. No. B3113444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)morpholine hydrochloride
CAS1955506-61-2
Molecular FormulaC10H13BrClNO
Molecular Weight278.57
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
InChIKeyGWQXSBSWSBIWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)morpholine hydrochloride (CAS 1955506-61-2): A 3-Aryl Morpholine Intermediate for CNS-Focused Medicinal Chemistry


3-(4-Bromophenyl)morpholine hydrochloride (CAS 1955506-61-2) is a heterocyclic building block belonging to the aryl morpholine class. Its structure features a morpholine ring substituted at the 3-position with a para-bromophenyl group, supplied as the hydrochloride salt (C₁₀H₁₃BrClNO, MW 278.57) with a typical commercial purity of 95% . The free base counterpart (CAS 1225823-06-2) has a molecular weight of 242.11 . The compound is classified as a morpholine scaffold intermediate, with the para-bromine atom serving as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Its computed LogP of 2.53 positions it within the drug-like lipophilicity range, while the morpholine secondary amine (pKa ~8.0 for the free base) provides a protonatable center amenable to salt formation and solubility modulation.

Why Regioisomeric Bromophenyl Morpholines Are Not Interchangeable in Drug Discovery Programs


Bromophenyl morpholines exist as three primary regioisomeric families defined by the attachment point of the aryl group to the morpholine ring: N-substituted (4-position), 2-substituted, and 3-substituted. These subtle positional variations produce measurably different physicochemical and pharmacological profiles that preclude simple substitution in lead optimization campaigns. The 3-aryl morpholine scaffold represented by the target compound places the basic amine nitrogen directly adjacent to a chiral center at C-3, creating a distinct spatial orientation of the pharmacophoric elements compared to N-aryl morpholines . This geometric difference translates into divergent computed LogP values (2.53 for 3-(4-bromophenyl)morpholine HCl vs. 2.80 for 4-(4-bromophenyl)morpholine [1]), distinct predicted pKa values (~8.0 vs. ~4.3 for the N-aryl analog) , and fundamentally different hydrogen-bonding capacity due to the presence (3-aryl) or absence (N-aryl) of a free secondary amine. In drug discovery, these differences directly impact CNS penetration potential, solubility at physiological pH, and target binding geometry—parameters that cannot be recovered by simply substituting one regioisomer for another.

Quantitative Differentiators of 3-(4-Bromophenyl)morpholine hydrochloride (1955506-61-2) Against Closest Analogs


LogP Differentiation: 3-Aryl vs. N-Aryl Morpholine Regioisomers

The target compound (3-(4-bromophenyl)morpholine hydrochloride) exhibits a computed LogP of 2.53 , which is 0.27 log units lower than the N-substituted regioisomer 4-(4-bromophenyl)morpholine (ACD/LogP 2.80) [1]. This difference corresponds to an approximately 1.86-fold lower octanol-water partition coefficient for the 3-aryl isomer. In CNS drug discovery, where optimal LogP values typically range between 2 and 4, this moderated lipophilicity of the 3-aryl scaffold may reduce non-specific protein binding and phospholipidosis risk compared to the more lipophilic N-aryl analog.

Lipophilicity Drug design CNS penetration

pKa Differentiation: Free Secondary Amine vs. Tertiary Amine Basicity

The 3-aryl morpholine scaffold retains a secondary amine (predicted pKa ~8.0 for the (S)-enantiomer free base ), whereas the N-aryl morpholine analog possesses only a tertiary amine with a predicted pKa of 4.33 . This ~3.7 pKa unit difference means that at physiological pH (7.4), the 3-aryl morpholine is predominantly protonated (>80% ionized), while the N-aryl morpholine remains largely neutral (<1% ionized). The protonated state of the 3-aryl morpholine enhances aqueous solubility through salt formation while the free base can cross biological membranes—a balanced ionization profile advantageous for orally bioavailable CNS agents.

Ionization state Solubility Permeability

Hydrochloride Salt Advantage: Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 1955506-61-2, MW 278.57) provides a 15% molecular weight increase over the free base (CAS 1225823-06-2, MW 242.11) while delivering significantly enhanced aqueous solubility. Vendor specifications consistently note the HCl salt as 'soluble' [1], whereas the free base exhibits limited aqueous solubility typical of brominated aromatics. The hydrochloride form also provides defined stoichiometry for accurate dosing in biological assays, a GHS-classified hazard profile (H302, H315, H319, H335) enabling proper risk assessment , and storage at 2–8°C under inert atmosphere , eliminating the ambiguity associated with varying hydration states of the free base.

Formulation Solubility Salt selection

Patent-Validated Intermediate: Application in HPK1 and Polθ Inhibitor Synthesis

3-(4-Bromophenyl)morpholine hydrochloride has been explicitly employed as a synthetic intermediate in patent literature for cancer therapeutics. In WO2020030925A1 (Artios Pharma), the compound undergoes Miyaura borylation followed by Suzuki-Miyaura cross-coupling to generate advanced intermediates for Polθ polymerase inhibitors [1]. Separately, WO2022226668A1 and WO2022226667A1 (Ontario Institute for Cancer Research) cite halo-substituted heterocyclic compounds incorporating the 3-(4-bromophenyl)morpholine scaffold as HPK1 (hematopoietic progenitor kinase 1) inhibitors for cancer immunotherapy [2]. In contrast, the N-substituted isomer 4-(4-bromophenyl)morpholine is predominantly cited in antimicrobial and agrochemical contexts rather than oncology , indicating divergent application domains driven by scaffold architecture.

Cancer therapeutics Kinase inhibitors Cross-coupling

Antimicrobial Activity of Structurally Derived N-Mannich Base Complexes

The N-Mannich base 3-(4-bromophenyl)-3-morpholino-1-phenylpropan-1-one (BMA), synthesized from 4-bromobenzaldehyde, morpholine, and acetophenone, exhibits quantifiable antimicrobial activity both as the free ligand and as transition metal complexes. By disc diffusion assay at 100 μg/disc, the free ligand BMA produced inhibition zones of 11 mm (S. aureus), 10 mm (B. subtilis), 12 mm (E. coli), and 12 mm (S. paratyphi) [1]. Metal complexation significantly enhanced activity: the Co(II)-BMA complex achieved the highest antibacterial potency with inhibition zones of 14–15 mm across Gram-positive strains [1], while the Zn(II)-BMA complex demonstrated antifungal activity against C. albicans (20 mm) and A. niger (30 mm), matching the standard drug Clotrimazole at 10 μg/disc [1]. These data establish the 3-(4-bromophenyl)morpholine core as a productive scaffold for antimicrobial lead generation when elaborated via Mannich chemistry.

Antimicrobial Metal complexes N-Mannich base

Procurement-Relevant Application Scenarios for 3-(4-Bromophenyl)morpholine hydrochloride (1955506-61-2)


Medicinal Chemistry: CNS Lead Optimization Programs Requiring a Secondary Amine Morpholine Scaffold

For drug discovery teams developing CNS-penetrant kinase inhibitors or GPCR ligands, this compound provides a 3-aryl morpholine core with a protonatable secondary amine (pKa ~8.0) that distinguishes it from N-aryl morpholine alternatives (pKa ~4.3) . The LogP of 2.53 falls within the CNS drug-like range, and the para-bromine handle enables late-stage diversification via Suzuki-Miyaura cross-coupling without altering the morpholine nitrogen's ionization state—a key advantage over N-aryl morpholines where substitution at the nitrogen precludes further amine functionalization. Procurement of the hydrochloride salt ensures immediate solubility in biological assay media.

Oncology Drug Discovery: Synthesis of HPK1 or Polθ Inhibitor Candidates

The compound has been explicitly employed in patent literature (WO2020030925A1, WO2022226668A1) as a key intermediate for cancer immunotherapy targets [1]. Researchers pursuing HPK1 inhibition or Polθ polymerase inhibition can leverage this precedent to access advanced intermediates via established Miyaura borylation/Suzuki coupling sequences. The 3-substitution pattern places the morpholine oxygen and nitrogen in a geometry that is distinct from the 2-aryl and N-aryl scaffolds, potentially offering novel IP space around crowded kinase inhibitor chemotypes.

Antimicrobial Research: N-Mannich Base Derivatization for Metal-Based Antibacterial and Antifungal Agents

Academic and industrial groups investigating metal-based antimicrobials can utilize this compound as a precursor for N-Mannich base synthesis via condensation with aldehydes and ketones. Published data demonstrate that the Zn(II) complex of the derived N-Mannich base achieves antifungal activity matching Clotrimazole (zone of inhibition: 20 mm vs. 20 mm against C. albicans; 30 mm vs. 30 mm against A. niger at 100 μg/disc vs. 10 μg/disc standard) [2]. This evidence supports procurement for structure-activity relationship (SAR) studies aimed at optimizing metallodrug candidates.

Chemical Biology: Bifunctional Probe Synthesis Requiring Orthogonal Reactive Handles

The compound offers two orthogonal reactive sites: the secondary amine for amide bond formation, reductive amination, or sulfonamide coupling, and the para-bromine for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) [3]. This dual functionality enables sequential derivatization strategies for constructing bifunctional probes, PROTAC molecules, or fluorescent conjugates. The 3-substitution pattern provides a defined stereocenter (racemic without chiral separation, or enantiopure when sourced as the (S)- or (R)-enantiomer), offering an additional vector for stereochemical SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.